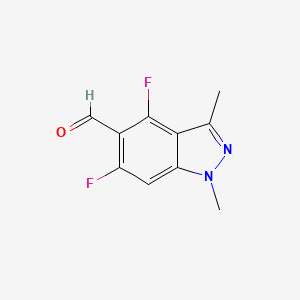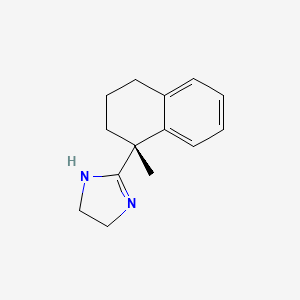
2,2,2-Trifluoro-1-(1H-inden-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(1H-inden-1-yl)ethan-1-one is a chemical compound that belongs to the class of trifluoromethyl ketones. This compound is characterized by the presence of a trifluoromethyl group attached to an indene moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(1H-inden-1-yl)ethan-1-one typically involves the reaction of indene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate, which then undergoes rearrangement to yield the desired product. The reaction conditions usually involve low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(1H-inden-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(1H-inden-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving trifluoromethyl groups.
Industry: It is used in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(1H-inden-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target, leading to increased potency and selectivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, thereby exerting its effects.
Comparación Con Compuestos Similares
2,2,2-Trifluoro-1-(1H-inden-1-yl)ethan-1-one can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-(1H-indol-3-yl)ethan-1-one: This compound has an indole moiety instead of an indene moiety, which can result in different chemical and biological properties.
2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol: This compound contains a pyrrole ring and an alcohol group, leading to different reactivity and applications.
1-Trifluoroacetyl piperidine: This compound features a piperidine ring and is used in different industrial applications.
Propiedades
Número CAS |
76001-74-6 |
|---|---|
Fórmula molecular |
C11H7F3O |
Peso molecular |
212.17 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(1H-inden-1-yl)ethanone |
InChI |
InChI=1S/C11H7F3O/c12-11(13,14)10(15)9-6-5-7-3-1-2-4-8(7)9/h1-6,9H |
Clave InChI |
GKGBNHXNDIKNCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(C=CC2=C1)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile](/img/structure/B11891032.png)





